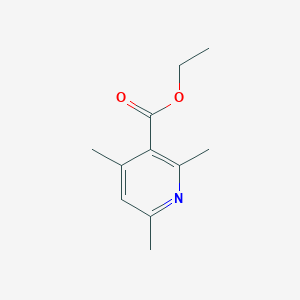
N-benzhydryl-2-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzhydryl-2-(4-chlorophenyl)acetamide, also known as BCAA, is a chemical compound that has gained significant attention in the scientific research community. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 315.83 g/mol. BCAA is commonly used as a reagent in organic synthesis and has been found to exhibit various pharmacological properties.
Mécanisme D'action
The mechanism of action of N-benzhydryl-2-(4-chlorophenyl)acetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. N-benzhydryl-2-(4-chlorophenyl)acetamide has also been found to have an affinity for the benzodiazepine receptor, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-benzhydryl-2-(4-chlorophenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain. N-benzhydryl-2-(4-chlorophenyl)acetamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzhydryl-2-(4-chlorophenyl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use. N-benzhydryl-2-(4-chlorophenyl)acetamide is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, one limitation of N-benzhydryl-2-(4-chlorophenyl)acetamide is that it has low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-benzhydryl-2-(4-chlorophenyl)acetamide. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of N-benzhydryl-2-(4-chlorophenyl)acetamide and to determine its efficacy in animal models of these diseases. Another area of interest is the development of new synthetic routes for N-benzhydryl-2-(4-chlorophenyl)acetamide, which may lead to improved yields and purity. Additionally, research on the pharmacokinetics and pharmacodynamics of N-benzhydryl-2-(4-chlorophenyl)acetamide may help to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of N-benzhydryl-2-(4-chlorophenyl)acetamide involves the reaction of benzhydryl chloride with 4-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetone or DMF. The resulting product is then purified using recrystallization techniques.
Applications De Recherche Scientifique
N-benzhydryl-2-(4-chlorophenyl)acetamide has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit anticonvulsant, antidepressant, and analgesic properties. N-benzhydryl-2-(4-chlorophenyl)acetamide has also been shown to have potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
88229-42-9 |
|---|---|
Nom du produit |
N-benzhydryl-2-(4-chlorophenyl)acetamide |
Formule moléculaire |
C21H18ClNO |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
N-benzhydryl-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C21H18ClNO/c22-19-13-11-16(12-14-19)15-20(24)23-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15H2,(H,23,24) |
Clé InChI |
VZXIDIJVTTXCNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)









